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molecular formula C19H16N2 B154174 Benzophenone phenylhydrazone CAS No. 574-61-8

Benzophenone phenylhydrazone

Cat. No. B154174
M. Wt: 272.3 g/mol
InChI Key: LJPHROJMJFFANK-UHFFFAOYSA-N
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Patent
US09063126B2

Procedure details

General procedure A was used to convert benzophenone hydrazone (3.42 g, 20 mmol; Aldrich) and 1-bromobenzene (3.14 g, 20 mmol; Aldrich) to the title compound: MS (DCI/NH3) m/z 273 (M+H)+.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[N:14][NH2:15])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[C:2]1([C:1]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[N:14][NH:15][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.42 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN
Step Two
Name
Quantity
3.14 g
Type
reactant
Smiles
BrC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=NNC1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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